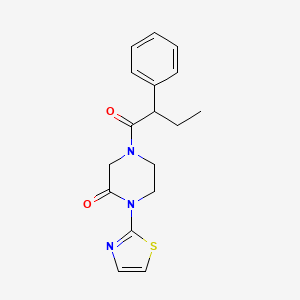
4-(2-Phenylbutanoyl)-1-(thiazol-2-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-Phenylbutanoyl)-1-(thiazol-2-yl)piperazin-2-one is a useful research compound. Its molecular formula is C17H19N3O2S and its molecular weight is 329.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Research has focused on the synthesis of novel compounds with potential antimicrobial properties. For instance, compounds derived from thiazolo[4,3-b][1,3,4]thiadiazoles have been synthesized and evaluated for their antimicrobial effectiveness. Such studies contribute to the development of new antimicrobial agents that could address the growing issue of antibiotic resistance (Hamama et al., 2017).
Anti-inflammatory and Anticancer Activity
Several studies have synthesized and evaluated the biological activity of piperazine derivatives, focusing on their anti-inflammatory and anticancer potentials. These compounds, often characterized by their novel heterocyclic structures, have shown promising results in preclinical models, indicating their potential therapeutic applications in treating inflammation and cancer (Ahmed et al., 2017).
Anticancer and Antimicrobial Screening
Derivatives of piperazine and related heterocyclic compounds have been synthesized and screened for their anticancer and antimicrobial activities. Research in this area aims to discover new therapeutic agents that could be effective against various cancer cell lines and microbial pathogens. The synthesis of these compounds often involves innovative chemical methodologies, contributing to the advancement of medicinal chemistry and drug discovery processes (Turov, 2020).
Biological Evaluation of Piperazine Derivatives
The development of piperazine derivatives has been a focus of research due to their diverse biological activities. These activities range from antimicrobial to antiviral, highlighting the versatile potential of such compounds in pharmaceutical applications. The synthesis of these derivatives often targets specific biological mechanisms, aiming to improve efficacy and selectivity for desired targets (Omar et al., 2022).
Properties
IUPAC Name |
4-(2-phenylbutanoyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-2-14(13-6-4-3-5-7-13)16(22)19-9-10-20(15(21)12-19)17-18-8-11-23-17/h3-8,11,14H,2,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUQMPQLFZYAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


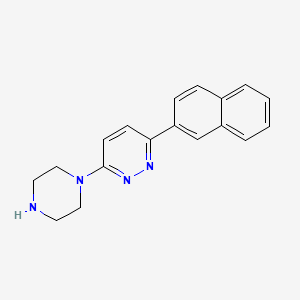


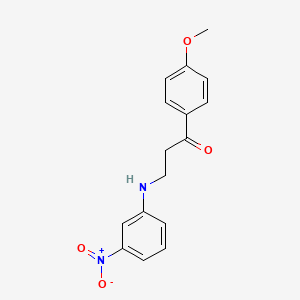
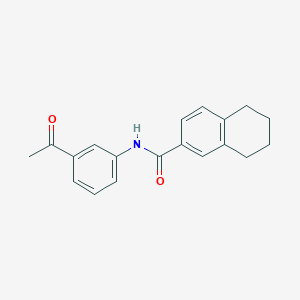

![N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide](/img/structure/B2651903.png)

![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide](/img/structure/B2651905.png)
![6-(4-fluorophenyl)-3-methyl-N-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2651906.png)
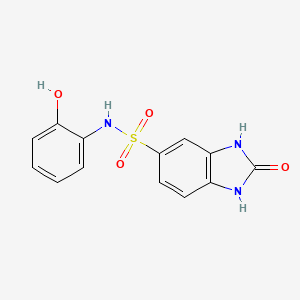
![2-Chloro-N-[3-(4-chlorophenyl)cyclohex-2-en-1-yl]acetamide](/img/structure/B2651908.png)
